N-[2-(1-naphthyl)ethyl]succinamic acid
Description
Contextualization of Succinamic Acid Derivatives in Chemical Biology and Medicinal Chemistry Research
Succinamic acid derivatives, a class of compounds characterized by a succinic acid monoamide structure, are of considerable interest in chemical biology and medicinal chemistry. These compounds are recognized for their diverse biological activities, which has led to their investigation for a variety of therapeutic applications. Research has shown that derivatives of succinamic acid can exhibit properties such as anticonvulsant, antimicrobial, and anti-inflammatory effects.
The versatility of the succinamic acid scaffold allows for the synthesis of a wide array of derivatives through the modification of the amine substituent. This structural flexibility is a key factor in their utility in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). By altering the substituents on the nitrogen atom, researchers can fine-tune the pharmacological properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. The straightforward synthesis of succinamic acids, typically involving the reaction of succinic anhydride (B1165640) with a primary or secondary amine, further adds to their appeal as a platform for developing novel therapeutic agents.
Historical Development and Discovery of N-(Phenethyl)succinamic Acid Analogs
The development of N-substituted succinamic acids and their cyclic counterparts, succinimides, has a well-established history in organic and medicinal chemistry. A common and historically significant method for the synthesis of these compounds is the acylation of an amine with succinic anhydride. beilstein-archives.orgmdpi.comresearchgate.net This reaction typically proceeds with high yields under mild conditions, making it an accessible route for the generation of diverse libraries of compounds. mdpi.com
The initial product of this reaction is the N-substituted succinamic acid. clockss.org Subsequently, this intermediate can be cyclized, often through the use of dehydrating agents like acetic anhydride or by heating, to form the corresponding N-substituted succinimide (B58015). mdpi.comclockss.org This two-step process has been a foundational method for creating a wide range of succinimide derivatives, some of which have been investigated for their biological activities, including analgesic and anticonvulsant properties. researchgate.net
While a specific historical timeline for the discovery of N-(phenethyl)succinamic acid analogs as a distinct class is not extensively documented in the provided search results, their development can be seen as part of the broader exploration of N-substituted succinamic acids and succinimides. The phenethyl group is a common substituent in medicinal chemistry due to its presence in many biologically active molecules. Therefore, the synthesis of N-(phenethyl)succinamic acid and its analogs would have been a logical step in the systematic investigation of this class of compounds.
Academic Significance of N-[2-(1-naphthyl)ethyl]succinamic acid as a Research Subject
While specific academic studies focusing exclusively on this compound are not prominent in the search results, its academic significance can be inferred from research on closely related compounds. The structurally similar N-(1-naphthyl)succinamic acid has been documented as a crucial intermediate in the synthesis of N-(1-naphthyl)succinimide. clockss.org The latter has been utilized as a model compound in physiological process studies and as a fluorescence probe, highlighting the utility of the naphthyl-substituted succinimide scaffold. clockss.org
Furthermore, stereoisomers of the closely related N-[1-(1-naphthyl)ethyl]succinamic acid are commercially available as chiral reagents for research purposes. scbt.com This indicates an academic interest in the physicochemical and biological properties imparted by the combination of the succinamic acid moiety and the bulky, aromatic naphthylethyl group. The naphthyl group is known to influence the biological activity of molecules, and its incorporation into various scaffolds is a common strategy in medicinal chemistry to explore interactions with biological targets. For instance, various naphthyl derivatives have been synthesized and evaluated for their antimicrobial activities.
The academic interest in this compound likely stems from its potential as a building block for more complex molecules or as a candidate for biological screening in its own right. The presence of both a carboxylic acid and an amide group provides opportunities for further chemical modifications. The lipophilic naphthyl group combined with the more polar succinamic acid backbone results in an amphiphilic molecule, a characteristic often sought in drug design. Future research could explore the biological activities of this specific compound, building upon the knowledge gained from its structural analogs.
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(2-naphthalen-1-ylethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17NO3/c18-15(8-9-16(19)20)17-11-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H,17,18)(H,19,20) |
InChI Key |
CMSGUKVDXXTJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 1 Naphthyl Ethyl Succinamic Acid
Established Synthetic Routes for N-[2-(1-naphthyl)ethyl]succinamic acid and its Direct Precursors
The foundational methods for synthesizing this compound and its immediate precursors have been well-documented, primarily involving conventional organic reactions and strategic amide bond formations.
Conventional Multistep Synthesis from Naphthylamine and Succinic Anhydride (B1165640)
The most common and direct route to N-substituted succinamic acids involves the reaction of an amine with succinic anhydride. In a procedure analogous to the synthesis of similar N-aryl succinamic acids, 2-(1-naphthyl)ethanamine is treated with succinic anhydride. This reaction is typically carried out in a suitable solvent, such as toluene, at an elevated temperature.
A well-documented example for a closely related compound, N-(1-naphthyl)succinamic acid, involves dissolving 1-naphthylamine (B1663977) in toluene, followed by the addition of succinic anhydride. clockss.org The mixture is then heated, leading to the precipitation of the crude N-(1-naphthyl)succinamic acid. This straightforward acylation reaction generally proceeds with high efficiency. beilstein-archives.orgmdpi.com
Illustrative Reaction Conditions for a Related Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
| 1-Naphthylamine (0.02 mol) | Succinic anhydride (0.02 mol) | Toluene (100 mL) | 80 °C | ~1 hour | 94% |
| Data derived from the synthesis of N-(1-naphthyl)succinamic acid. clockss.org |
This method's primary advantage is its simplicity and high yield of the succinamic acid intermediate. The resulting product can then be isolated through simple filtration and washing. clockss.org
Strategic Approaches for Amide Bond Formation
The formation of the amide bond is the critical step in the synthesis of this compound. Beyond the direct reaction with the anhydride, strategic approaches involving the coupling of 2-(1-naphthyl)ethanamine with succinic acid can be employed. These methods often utilize coupling reagents to activate the carboxylic acid group of succinic acid, facilitating the nucleophilic attack by the amine.
A variety of coupling reagents are available for amide bond formation, each with its own advantages in terms of reactivity, yield, and suppression of side reactions. growingscience.comuni-kiel.de Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.com
Commonly Used Coupling Reagents for Amide Bond Formation:
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Widely used, but can lead to the formation of N-acylurea byproducts. DIC is often preferred in solid-phase synthesis due to the solubility of its urea (B33335) byproduct. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) | Highly effective, particularly for sterically hindered amino acids. |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | React faster with less epimerization compared to some other reagents. peptide.com |
The choice of coupling reagent and reaction conditions, such as solvent and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be optimized to maximize the yield and purity of the desired this compound. growingscience.com
Advanced Synthetic Strategies and Green Chemistry Applications
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. These advanced strategies are applicable to the synthesis of this compound and its derivatives, offering benefits such as reduced reaction times, lower energy consumption, and the avoidance of hazardous solvents.
Microwave-Assisted Synthesis Techniques for Succinamic Acid and Succinimide (B58015) Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The synthesis of N-substituted succinimides, which proceeds through a succinamic acid intermediate, has been shown to be significantly expedited by microwave irradiation. nih.govnih.gov
In a typical microwave-assisted procedure, a mixture of an amine and succinic anhydride is heated in a domestic or laboratory microwave oven. nih.govnih.gov This method often eliminates the need for a solvent, making it a greener alternative to conventional heating. nih.gov The initial step is the formation of the succinamic acid, which then undergoes intramolecular cyclization to the succinimide at higher temperatures provided by the microwave energy. nih.gov While the primary product in these published methods is the succinimide, careful control of the reaction time and temperature could potentially allow for the isolation of the intermediate this compound.
Comparison of Conventional vs. Microwave-Assisted Synthesis of a Related Compound:
| Method | Reactants | Solvent | Reaction Time | Yield (Succinimide) |
| Conventional Heating | Aniline, Succinic Anhydride | Toluene/Acetic Anhydride | Several hours | - |
| Microwave Irradiation | Aniline, Succinic Anhydride | None | 4 minutes | 40-60% |
| Data derived from the synthesis of N-phenylsuccinimide. nih.govnih.gov |
Solid-Phase Organic Synthesis Methodologies for Succinamic Acid Derivatives
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of compound libraries and simplifies the purification process. This methodology can be adapted for the synthesis of this compound derivatives. In this approach, a reactant is attached to a solid support, such as a polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are then simply washed away.
For the synthesis of a succinamic acid derivative, succinic anhydride can be attached to a resin, such as a Wang or Merrifield resin, through an appropriate linker. peptide.comiris-biotech.de The resin-bound succinic anhydride can then be reacted with 2-(1-naphthyl)ethanamine in a suitable solvent. After the reaction is complete, the desired this compound is cleaved from the resin.
Common Resins and Cleavage Conditions for Solid-Phase Synthesis:
| Resin Type | Linker Functionality | Typical Cleavage Conditions |
| Wang Resin | p-Alkoxybenzyl alcohol | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) peptide.com |
| Merrifield Resin | Chloromethyl | Harsh acidic conditions (e.g., HF) |
| Rink Amide Resin | Fmoc-protected amino linker | Mildly acidic conditions (e.g., 10-20% TFA in DCM) for cleavage of the final product as an amide. |
The choice of resin and cleavage conditions is crucial and depends on the stability of the target molecule and the desired C-terminal functionality. Wang resin is a common choice for the synthesis of carboxylic acids. peptide.comiris-biotech.debiotage.com
Catalytic and Solvent-Free Reaction Conditions in Synthesis
The principles of green chemistry encourage the use of catalysts and the avoidance of volatile organic solvents. researchgate.net Catalytic and solvent-free conditions can be applied to the synthesis of this compound to enhance the sustainability of the process.
While the direct reaction between an amine and succinic anhydride often proceeds efficiently without a catalyst, certain catalysts can promote the reaction under milder conditions or in the absence of a solvent. Acid catalysts, for example, can activate the anhydride towards nucleophilic attack. researchgate.net Succinic acid itself has been reported as an efficient organo-catalyst for certain amine-carbonyl reactions under solvent-free conditions. acgpubs.orgacgpubs.org
Solvent-free reactions, often facilitated by grinding the reactants together or by microwave irradiation, minimize waste and can lead to improved reaction rates and yields. researchgate.net The reaction of an amine with succinic anhydride is a good candidate for a solvent-free approach, as the reactants can often be mixed directly and heated to initiate the reaction.
Synthesis of Stereoisomers and Enantiomerically Pure this compound
This compound, in its parent form, is an achiral molecule as it does not possess any stereocenters. The synthesis from achiral precursors, 2-(1-naphthyl)ethylamine and succinic anhydride, yields a single, achiral product. However, the synthesis of chiral analogs, for instance, where the ethyl linker is substituted or where 1-(1-naphthyl)ethylamine (B3023371) is used as the starting amine, necessitates methods to obtain enantiomerically pure compounds. Two principal strategies are employed for this purpose: chiral resolution of a racemic mixture and direct asymmetric synthesis.
Chiral Resolution: This classical approach involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). These resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed, yielding the individual, enantiomerically pure acids. Alternatively, chiral chromatography, utilizing a chiral stationary phase (CSP), can be employed to separate enantiomers based on their differential interactions with the CSP. This technique has been successfully applied to resolve similar structures like N-acetyl-1-naphthylethylamide. researchgate.net
Asymmetric Synthesis: In contrast to separating a mixture, asymmetric synthesis aims to selectively create a single enantiomer from an achiral starting material. nih.gov This advanced strategy avoids the inherent 50% loss of material associated with classical resolution. wikipedia.org Asymmetric synthesis is achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction, directing it to form one enantiomer preferentially over the other. nih.govnih.gov While a specific asymmetric synthesis for this compound analogs is not detailed in the literature, established organocatalytic or metal-catalyzed methods could be adapted to achieve high enantioselectivity. nih.govmdpi.combeilstein-journals.org
Table 1: Comparison of Methods for Obtaining Enantiomerically Pure Compounds
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture. | Widely applicable to many types of compounds. | Maximum theoretical yield is 50% for the desired enantiomer; can be labor-intensive. wikipedia.org |
| Asymmetric Synthesis | Selective synthesis of one enantiomer. | Can theoretically achieve 100% yield of the desired enantiomer; highly efficient. nih.gov | Requires development of specific chiral catalysts or reagents for the target molecule. nih.gov |
Derivatization Strategies for this compound Analogs
Derivatization of this compound is a key strategy for exploring its chemical space and for conducting structure-activity relationship (SAR) studies. Modifications can be targeted at the succinamic acid moiety or the naphthyl group to produce a library of analogs with diverse physicochemical properties.
A primary derivatization of this compound is its conversion to the corresponding N-substituted succinimide, N-[2-(1-naphthyl)ethyl]succinimide. This transformation involves an intramolecular cyclization via a dehydration reaction, which converts the flexible amic acid into a more conformationally restricted five-membered imide ring.
This cyclodehydration is typically accomplished by heating the succinamic acid, often in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. mdpi.combeilstein-archives.org The reaction proceeds by acylation of the amide oxygen by the carboxylic acid, followed by elimination of a water molecule to form the stable imide ring. Alternative, one-pot methods for synthesizing succinimides directly from an amine and succinic anhydride have also been developed using reagents like zinc in acetic acid or simply by heating in water under green chemistry conditions. researchgate.netijcps.org
Table 2: Synthetic Methods for Succinimide Formation
| Reagents | Conditions | Description | Reference |
|---|---|---|---|
| Acetic Anhydride, Sodium Acetate | Heating | Classical method for cyclodehydration of a pre-formed succinamic acid. | beilstein-archives.org |
| Polyphosphate Ester | Chloroform | A one-pot method starting from the amine and succinic anhydride. | mdpi.com |
| Zinc, Acetic Acid | 55°C | A one-pot synthesis from the amine and succinic anhydride. | ijcps.org |
| Water | 100°C | A catalyst- and organic solvent-free method for direct synthesis from amine and succinic acid. | researchgate.net |
To conduct thorough SAR studies, diverse functional groups can be introduced at various positions on the this compound scaffold. These modifications allow for systematic evaluation of how steric, electronic, and hydrophobic properties influence the molecule's biological activity.
Modification of the Naphthyl Ring: The large, aromatic naphthyl ring is a prime target for modification. Standard electrophilic aromatic substitution reactions can be used to install a variety of substituents. For example, nitration (using nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid), and Friedel-Crafts acylation can introduce electron-withdrawing or sterically bulky groups onto the ring. The position of substitution is directed by the existing alkyl substituent. Such modifications are fundamental in medicinal chemistry for probing interactions with biological targets. researchgate.netmdpi.com
Modification of the Succinamic Acid Moiety: The terminal carboxylic acid group is a versatile handle for derivatization.
Esterification: Reaction with various alcohols under acidic conditions can produce a range of esters, altering the polarity and hydrogen-bonding capability of this terminus.
Amidation: Coupling the carboxylic acid with different primary or secondary amines (using coupling agents like DCC or EDC) yields a library of secondary and tertiary amides. This modification is crucial for exploring the role of the terminal acid group in potential hydrogen bond interactions. frontiersin.org
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride, completely removing the acidic character and introducing a different type of hydrogen-bonding group.
These derivatizations are essential for systematically mapping the structural requirements for a desired biological effect. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like "N-[2-(1-naphthyl)ethyl]succinamic acid," the spectrum would exhibit distinct signals corresponding to the protons of the naphthyl ring, the ethyl bridge, and the succinamic acid moiety.
In the ¹H NMR spectrum of the related compound N-(1-naphthyl)succinimide, recorded in CDCl₃, the aromatic protons of the naphthyl group appear as a complex multiplet in the range of δ 7.27-7.98 ppm. clockss.org The four protons of the succinimide's ethylenedione ring (-CH₂CH₂-) are observed as a multiplet between δ 3.01-3.12 ppm. clockss.org
For "this compound," one would expect a similar pattern for the seven aromatic protons of the naphthalene (B1677914) ring, typically appearing in the δ 7.0-8.0 ppm region. ontosight.ai The protons of the ethyl bridge (-CH₂CH₂-) would likely appear as two distinct multiplets, shifted due to their proximity to the naphthyl group and the amide nitrogen. The two methylene (B1212753) protons of the succinamic acid chain (-CH₂CH₂COOH) would also present as multiplets, with the protons adjacent to the carboxylic acid group expected to be shifted further downfield. Additionally, a broad singlet corresponding to the amide proton (N-H) and a singlet for the carboxylic acid proton (O-H) would be anticipated, with their chemical shifts being concentration and solvent dependent.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (Naphthyl) | ~7.0 - 8.0 | Multiplet (m) | Complex pattern typical of the naphthalene ring system. ontosight.ai |
| N-H (Amide) | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |
| -CH₂- (Ethyl, adjacent to Naphthyl) | ~3.0 - 3.5 | Triplet (t) or Multiplet (m) | Position influenced by the aromatic ring. |
| -CH₂- (Ethyl, adjacent to NH) | ~3.5 - 4.0 | Multiplet (m) | Shifted downfield by the adjacent nitrogen atom. |
| -CH₂- (Succinamic, adjacent to C=O) | ~2.5 - 2.8 | Triplet (t) | Adjacent to the amide carbonyl group. |
| -CH₂- (Succinamic, adjacent to COOH) | ~2.6 - 2.9 | Triplet (t) | Adjacent to the carboxylic acid carbonyl group. |
| O-H (Carboxylic Acid) | ~10.0 - 12.0 | Broad Singlet (br s) | Typically appears far downfield and is often broad. |
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For "this compound," distinct signals would be expected for the carbonyl carbons, the aromatic carbons of the naphthyl ring, and the aliphatic carbons of the ethyl and succinamic acid chains.
Based on typical chemical shift ranges, the carbonyl carbons of the amide and carboxylic acid groups are expected to resonate in the δ 170-185 ppm region. libretexts.org The ten carbons of the naphthalene ring would appear in the aromatic region, generally between δ 125-150 ppm. libretexts.org The aliphatic carbons of the ethyl bridge and the succinamic acid moiety would be found in the upfield region of the spectrum. For instance, in related structures, carbons of a -CH₂- group attached to a nitrogen atom typically appear in the δ 37-45 ppm range. libretexts.org
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Carboxylic Acid) | ~175 - 185 | Expected downfield shift for carboxylic acid carbon. libretexts.org |
| C=O (Amide) | ~170 - 175 | Typical range for amide carbonyl carbons. libretexts.org |
| Aromatic-C (Naphthyl) | ~125 - 150 | Multiple signals expected for the ten distinct carbon environments. libretexts.org |
| -CH₂- (Ethyl, adjacent to Naphthyl) | ~30 - 35 | Aliphatic carbon adjacent to an aromatic system. |
| -CH₂- (Ethyl, adjacent to NH) | ~40 - 45 | Influenced by the adjacent nitrogen atom. libretexts.org |
| -CH₂- (Succinamic, adjacent to C=O) | ~30 - 35 | Aliphatic carbon adjacent to a carbonyl group. |
| -CH₂- (Succinamic, adjacent to COOH) | ~30 - 35 | Aliphatic carbon adjacent to a carbonyl group. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would be characterized by several key absorption bands.
For the related N-(1-naphthyl)succinimide, the characteristic infrared absorption band of the carbonyl group is reported to split into two peaks at 1705 cm⁻¹ and 1779 cm⁻¹, which is typical of a succinimide (B58015) group. clockss.org For "this compound," one would expect a strong C=O stretching vibration for the carboxylic acid group around 1700-1725 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1630-1680 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The N-H stretching of the secondary amide would likely appear around 3200-3400 cm⁻¹, while the N-H bending (Amide II band) would be observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aliphatic C-H stretching from the ethyl and succinamic chains would appear just below 3000 cm⁻¹. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For "this compound" (C₁₆H₁₇NO₃), the calculated molecular weight is approximately 271.31 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
For "this compound," electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ at m/z 272.12. The fragmentation pattern in MS/MS studies would be expected to show characteristic losses. Key fragmentation pathways could include the cleavage of the amide bond, loss of the succinamic acid moiety, or fragmentation along the ethyl chain, providing further structural confirmation.
X-ray Diffraction (XRD) for Single-Crystal Structural Determination of N-[2-(1-naphthyl)succinimide Analogs
X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for "this compound" is not available in the literature, data for the closely related analog, N-(1-naphthyl)succinimide, has been published.
The single-crystal XRD analysis of N-(1-naphthyl)succinimide revealed an orthorhombic crystal system with the space group P2₁2₁2₁. clockss.org The unit cell parameters were determined to be a = 8.735(4) Å, b = 9.807(4) Å, and c = 13.729(5) Å, with a volume of 1176.1(8) ų. clockss.org This type of analysis provides unambiguous proof of the molecular structure and its conformation in the solid state. pku.edu.cnnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.735(4) |
| b (Å) | 9.807(4) |
| c (Å) | 13.729(5) |
| Volume (ų) | 1176.1(8) |
| Z (molecules per unit cell) | 4 |
Other Advanced Analytical Techniques for Compound Verification and Purity Assessment
Beyond the primary spectroscopic methods, other analytical techniques are essential for verifying the identity and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
In the synthesis of N-(1-naphthyl)succinimide, HPLC is used to distinguish the final product from the starting material, 1-naphthylamine (B1663977), and the intermediate, N-(1-naphthyl)succinamic acid, based on their different retention times. clockss.org This chromatographic separation is a powerful tool for monitoring reaction progress and confirming the purity of the isolated product, with reports indicating purities approaching 100% can be verified. clockss.org Similar HPLC methods could be developed for "this compound" to ensure its purity and stability. researchgate.net
Biological Activities and Mechanistic Investigations in Plant Systems
Comparative Biological Studies with Related N-(Phenethyl)succinamic Acid and N-[2-(3-indolyl)ethyl]succinamic Acid Analogs
The biological activity of auxin analogs is highly dependent on their chemical structure, particularly the nature of the aromatic ring system. Comparative studies of different auxin-like compounds reveal significant differences in potency and physiological response.
Naphthyl-based analogs: Compounds with a naphthalene (B1677914) ring, such as NAA, are generally highly potent and stable synthetic auxins. Their structure allows for effective interaction with auxin receptors.
Indolyl-based analogs: Analogs featuring an indole (B1671886) ring, such as N-[2-(3-indolyl)ethyl]succinamic acid, are structurally very similar to the primary native auxin, indole-3-acetic acid (IAA). They typically exhibit strong auxin activity but can be more susceptible to degradation by the plant's enzymatic machinery compared to synthetic analogs like NAA.
Phenethyl-based analogs: The phenethyl group (a phenyl ring attached to an ethyl chain) generally confers a lower level of auxin activity compared to the indole or naphthalene structures. While they can influence plant growth, their potency in promoting rooting is typically less pronounced.
This hierarchy of activity underscores the importance of the bicyclic aromatic structures (naphthalene and indole) for high-potency auxin-like effects.
Modulation of Specific Plant Physiological Processes by N-[2-(1-naphthyl)ethyl]succinamic acid
Auxins derived from naphthalene exhibit a dose-dependent effect on root elongation. While they are potent promoters of root initiation, they can inhibit the elongation of the primary root, a classic auxin response. icm.edu.pl However, these compounds simultaneously promote the formation and growth of lateral and adventitious roots. mdpi.com For instance, studies on maize seedlings under potassium deficiency showed that the application of NAA significantly increased the total length of both lateral and axial roots. mdpi.com This redirection of growth from the primary root to a more branched root architecture can be advantageous for exploring the soil volume for nutrients. Another related compound, 1-N-naphthylphthalamic acid (NPA), has been observed to inhibit root elongation while causing swelling and disrupting the normal gravitropic response in Muscari armeniacum. mdpi.com
Below is a table summarizing the effect of exogenous NAA on the root system of a K+-sensitive maize inbred line (D937) under potassium deficiency.
| Treatment | Total Root Length (cm) | Total Lateral Root Length (cm) | Total Axial Root Length (cm) |
| Low Potassium (LK) | 645.81 | 146.50 | 738.10 |
| Low Potassium + NAA (LK + NAA) | 738.10 (+14.29%) | 165.76 (+13.15%) | Not specified |
Data derived from a study on maize seedlings. mdpi.com
Plant hormones play a critical role in regulating the allocation of resources, such as carbon, between different organs. By promoting root proliferation, auxin-like compounds can alter the root-to-shoot biomass ratio. Generally, conditions that favor root growth, such as the application of rooting hormones or low nutrient availability, lead to an increased allocation of biomass to the root system. nih.govnih.gov This shift is an adaptive response to enhance the plant's capacity for resource acquisition from the soil. nih.gov While specific data on this compound is limited, the known effects of related auxins suggest that its application would likely favor an increase in the root mass fraction, particularly under conditions where root growth is stimulated. mdpi.com
Elucidation of Proposed Mechanisms of Action at the Cellular and Molecular Level in Plants
The mechanism of action for naphthalene-based auxins involves complex hormonal crosstalk, primarily between auxin and cytokinin pathways. These two hormone classes often have antagonistic effects and their ratio is a critical determinant of plant development. A high auxin-to-cytokinin ratio typically promotes root formation, whereas a low ratio favors shoot and callus growth.
Studies on the related compound 1-naphthylphthalamic acid (NPA) have shown that its application can lead to a local accumulation of auxin, which in turn influences cytokinin levels. nih.gov This hormonal crosstalk is believed to be a key factor in the physiological responses induced by NPA, such as stem swelling. nih.gov It is proposed that naphthalene-based compounds can induce changes in the endogenous levels of not only IAA but also various cytokinins. nih.gov Furthermore, ethylene (B1197577) signaling is also intertwined with auxin pathways; ethylene can promote auxin biosynthesis, and the two hormones can act in a linear pathway to regulate processes like root elongation. nih.govnih.gov Therefore, the root-promoting effects of this compound are likely not just a result of its direct auxin-like activity but also its ability to modulate the intricate network of plant hormone signaling, including cytokinin and ethylene pathways.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities, mechanistic investigations, or bioassay development for the chemical compound "this compound" in plant systems.
The performed searches for this specific compound did not yield any relevant results pertaining to its biochemical and signal transduction pathway modulation in plant cells, nor its application in in vitro or ex vitro plant bioassays for efficacy assessment.
Therefore, the requested article focusing solely on "this compound" with the specified outline cannot be generated at this time due to the lack of available research data.
Structure Activity Relationship Sar and Rational Molecular Design
Identification of Key Structural Features for Root-Promoting Activity of N-[2-(1-naphthyl)ethyl]succinamic acid
The molecule can be deconstructed into three key components: the naphthyl moiety, the succinamic acid core with its amide linkage, and the ethyl linker that connects them. Each feature plays a distinct and critical role in the molecule's ability to elicit an auxin-like response.
The bulky, aromatic naphthyl group is a critical pharmacophore for auxin activity, serving as a structural analog to the indole (B1671886) ring of natural IAA. nih.gov This moiety is responsible for the necessary hydrophobic interactions within the auxin-binding pocket of the TIR1/AFB receptor proteins. nih.gov Synthetic auxins based on naphthalene (B1677914), such as Naphthalene-1-acetic acid (NAA), are well-established plant growth regulators, underscoring the effectiveness of this ring system. nih.govnih.gov The fluorescent analog of NAA has been shown to associate with the endoplasmic reticulum and tonoplast, indicating specific binding sites within the cell. nih.govmdpi.com
The position of attachment to the rest of the molecule and the substitution patterns on the naphthyl rings are vital for biological activity. For this compound, the linkage is at the 1-position of the naphthalene ring. Studies on other aromatic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have demonstrated that the placement of substituents dramatically influences activity. For instance, a halogen at the 4-position of the phenyl ring in 2,4-D analogs is important for high auxinic activity, whereas a substituent at the 3-position can reduce it. uu.nlnih.gov This highlights that any modification to the naphthyl ring of this compound, such as the addition of hydroxyl, chloro, or methyl groups at various positions, would be expected to significantly alter its binding affinity for the receptor and, consequently, its root-promoting efficacy.
The succinamic acid portion of the molecule provides the essential acidic group, specifically a carboxylic acid, which is a hallmark of nearly all active auxins. researchgate.net This carboxylate group is crucial for forming key interactions with amino acid residues within the auxin co-receptor complex, effectively "docking" the molecule and initiating the signaling cascade that leads to the degradation of Aux/IAA repressor proteins. nih.gov
The ethyl linker connecting the naphthyl moiety and the succinamic acid core plays a crucial role in defining the spatial relationship between these two key features. The length and flexibility of this linker are critical for ensuring the correct orientation of the aromatic ring and the carboxylate group within the receptor's binding site. SAR studies on other auxins have shown that the length of the side chain is important; for example, extending the carboxylate chain of 2,4-D with an even number of carbons is tolerated, while an odd number often reduces activity. nih.gov The two-carbon (ethyl) chain in this compound provides a specific and likely optimal distance for receptor interaction. Altering this linker, for instance, by shortening it to a methyl group or lengthening it to a propyl or butyl chain, would be expected to change the molecule's activity, potentially reducing or even abolishing it by preventing a proper fit within the receptor pocket. ethz.chethz.ch
Systematic Derivatization and SAR Studies for Optimizing Biological Activity
Systematic derivatization is a cornerstone of agrochemical research used to explore the SAR of a lead compound like this compound. This process involves synthesizing a series of analogs where specific parts of the molecule are methodically altered. By testing the biological activity of these analogs, researchers can build a comprehensive map of which structural features are essential for activity and which can be modified to enhance potency, selectivity, or metabolic stability. nih.gov
For this compound, a derivatization program would involve creating analogs with changes in all three key regions:
Naphthyl Moiety Modification: Synthesizing analogs with different substituents (e.g., -Cl, -F, -CH3, -OCH3) at various positions on the naphthalene rings.
Linker Modification: Varying the length of the alkyl chain (e.g., methyl, propyl, butyl) or introducing rigidity (e.g., using a cyclopropyl linker).
Succinamic Acid Core Modification: Altering the length of the dicarboxylic acid chain (e.g., using malonamic or glutaramide acid) or replacing the terminal carboxylic acid with a bioisostere like a tetrazole group. nih.gov
The resulting data allows for the development of a quantitative structure-activity relationship (QSAR) model, which can then be used to predict the activity of unsynthesized compounds.
Table 1: Illustrative SAR Data for Hypothetical Analogs of this compound
This table is a hypothetical representation based on established principles of auxin SAR to illustrate how systematic derivatization informs structure-activity relationships. The activity index is a relative measure where the parent compound is 100.
| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical Root-Promoting Activity Index |
| Parent | This compound | Reference Compound | 100 |
| Analog A | 4-Chloro substitution on naphthyl ring | Test effect of electron-withdrawing group | 150 |
| Analog B | 2-Naphthyl isomer instead of 1-naphthyl | Evaluate importance of ring attachment point | 40 |
| Analog C | Methyl linker instead of ethyl | Test effect of shorter linker length | 25 |
| Analog D | Propyl linker instead of ethyl | Test effect of longer linker length | 60 |
| Analog E | N-[2-(1-naphthyl)ethyl]glutaramide acid | Extend the dicarboxylic acid chain | 75 |
| Analog F | Replacement of -COOH with Tetrazole | Test bioisostere for acidic group | 90 |
Principles of Rational Design for this compound Analogs
Rational design utilizes the understanding of a biological target, such as the TIR1/AFB auxin receptor, to design new molecules with improved properties. nih.gov This approach moves beyond traditional trial-and-error synthesis by using structural information and computational modeling to predict how a designed molecule will interact with its target. For this compound analogs, rational design would involve using the known crystal structures of the TIR1-auxin-Aux/IAA complex to guide modifications.
Computational tools like molecular docking could be used to simulate how different analogs of this compound fit into the binding pocket of the TIR1 receptor. nih.gov This allows researchers to prioritize the synthesis of compounds that are predicted to have the strongest binding affinity, saving time and resources. For example, modeling might reveal an unoccupied space in the receptor pocket that could be filled by adding a specific substituent to the naphthyl ring, thereby increasing binding and biological activity.
Lead optimization is the process of refining a promising lead compound to improve its characteristics, such as efficacy, selectivity, and metabolic stability, making it suitable for development as a commercial product. researchgate.net In the context of agrochemicals, this also includes optimizing for factors like soil persistence and environmental safety.
One powerful lead optimization strategy is "scaffold hopping," where a core part of the molecule is replaced with a structurally different group that maintains the same essential interactions with the target. researchgate.netnih.gov For this compound, one might replace the naphthalene ring with another bicyclic aromatic system, like an indole or quinoline, to discover novel chemical series that may have different properties, such as improved plant uptake or a more desirable selectivity profile between different plant species. This strategy can lead to the discovery of new intellectual property and compounds with significant advantages over the original lead. researchgate.net
Pharmacophore Modeling and Ligand-Based Design Approaches for Plant Regulators
The rational design of novel plant growth regulators increasingly relies on computational techniques to predict the biological activity of chemical compounds, thereby streamlining the discovery and optimization process. Among these methods, pharmacophore modeling and ligand-based design are pivotal in identifying the essential structural features required for a molecule to elicit a specific physiological response, such as auxin-like activity. This section focuses on the application of these approaches to compounds related to this compound, a molecule with recognized plant growth-regulating properties.
Pharmacophore modeling identifies the crucial steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. For auxin-like compounds, a generally accepted pharmacophore model includes several key features. These have been derived from the structural analysis of a wide range of active molecules, including natural auxins like indole-3-acetic acid (IAA) and synthetic auxins such as naphthalene-1-acetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) nih.govnih.govresearchgate.net.
The essential pharmacophoric features for auxin activity are typically described as:
An aromatic or other planar ring system, which provides a hydrophobic scaffold.
A carboxylic acid group (or a group that can be metabolized to a carboxylic acid), which is negatively charged at physiological pH and acts as a hydrogen bond acceptor.
A specific spatial relationship between the aromatic ring and the carboxylic acid group, which is critical for proper binding to the auxin receptors nih.govresearchgate.net.
In the context of this compound, these features can be readily identified. The naphthalene ring serves as the hydrophobic aromatic system. The succinamic acid moiety provides the crucial carboxylic acid group. The ethyl linker between these two groups dictates their spatial separation and orientation.
Ligand-based design utilizes a set of known active molecules to develop a pharmacophore model. This approach is particularly useful when the three-dimensional structure of the biological target (in this case, the auxin receptor complex) is not fully characterized or when multiple receptor subtypes are involved. By aligning the structures of active compounds, common chemical features that are essential for their biological activity can be identified.
For the development of novel plant regulators based on the this compound scaffold, a ligand-based approach would involve the synthesis and biological evaluation of a series of analogues. By systematically modifying different parts of the molecule—the naphthalene ring, the ethyl linker, and the succinamic acid side chain—researchers can establish a structure-activity relationship (SAR).
The insights gained from such SAR studies can then be used to construct a quantitative structure-activity relationship (QSAR) model. A 3D-QSAR model, for instance, can provide a more detailed understanding of how the three-dimensional properties of the molecules (e.g., shape, electrostatic potential) influence their biological activity. This, in turn, can guide the design of new compounds with enhanced or more specific activities.
The table below illustrates a hypothetical SAR study for a series of analogues of this compound, showcasing how modifications to the core structure could influence auxin-like activity.
| Compound | R1 (Naphthyl Ring Substitution) | R2 (Succinamic Acid Modification) | Relative Auxin Activity (%) |
|---|---|---|---|
| 1 (Parent Compound) | H | -COOH | 100 |
| 2 | 4-Chloro | -COOH | 120 |
| 3 | 4-Methoxy | -COOH | 85 |
| 4 | H | -COOCH3 (Ester) | 30 |
| 5 | H | -CONH2 (Amide) | 15 |
From this hypothetical data, a pharmacophore model could be refined. For example, the increased activity of the 4-chloro substituted analogue (Compound 2) might suggest that a hydrophobic and electron-withdrawing group at this position enhances binding to the receptor. Conversely, the significantly reduced activity of the ester and amide analogues (Compounds 4 and 5) would reinforce the importance of the free carboxylic acid group for activity.
Based on these findings, a refined pharmacophore model for this class of compounds could be proposed, specifying features such as:
A hydrophobic aromatic feature corresponding to the naphthalene ring.
A hydrogen bond acceptor feature from the carbonyl oxygen of the carboxylic acid.
A negative ionizable feature representing the carboxylate group.
A potential hydrophobic feature corresponding to the 4-position of the naphthalene ring.
The distances and angles between these features would be defined based on the conformation of the most active compounds. This refined pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with potential plant growth-regulating activity, or to guide the rational design of new analogues with improved properties.
The table below summarizes the key pharmacophoric features derived from the hypothetical SAR study.
| Pharmacophore Feature | Corresponding Chemical Group | Inferred Importance |
|---|---|---|
| Aromatic Ring | Naphthalene moiety | Essential for hydrophobic interaction |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the succinamic acid | Crucial for receptor binding |
| Negative Ionizable Center | Carboxylic acid group | Essential for activity |
| Hydrophobic Region | Substitution at the 4-position of the naphthalene ring | Can modulate activity |
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
Following an extensive search of scientific literature, it has been determined that specific computational chemistry and advanced molecular modeling investigations for the compound “this compound” are not publicly available. As a result, the generation of a detailed article adhering to the requested outline, complete with data tables and specific research findings, cannot be fulfilled at this time.
The user's request specified a detailed exploration of the compound through quantum chemical calculations, molecular docking simulations with plant-based receptors, and molecular dynamics simulations. These analyses require dedicated studies that apply computational methods directly to the molecule to determine its electronic and geometric structure, potential biological interactions, and dynamic behavior.
While general information exists on the computational analysis of broader categories of related compounds, such as naphthalene derivatives, this information is not specific to this compound. Adhering to the strict instructions to focus solely on the specified compound and to provide scientifically accurate data prevents the extrapolation from these general studies. The generation of fabricated data would violate the core principles of scientific accuracy.
Therefore, until specific research focusing on the computational analysis of this compound is published, the creation of the requested article with the specified level of detail and data is not feasible.
Computational Chemistry and Advanced Molecular Modeling Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique instrumental in modern drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. This approach establishes a mathematical correlation between the chemical structure and the activity, enabling the prediction of the potency of novel molecules before their synthesis. For derivatives of N-[2-(1-naphthyl)ethyl]succinamic acid, QSAR studies are pivotal in identifying the key structural features that govern their therapeutic efficacy.
The development of a robust QSAR model for this class of compounds begins with a training set of this compound analogs with experimentally determined biological activities. For each analog, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) characteristics.
Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate a mathematical equation that links a selection of these descriptors to the observed activity. nih.govdrugbank.com For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that activity is positively correlated with the molar refractivity of substituents on the naphthalene (B1677914) ring and negatively correlated with a specific topological charge index, suggesting that bulky, polarizable groups enhance receptor binding. nih.gov The predictive power of the resulting model is rigorously validated using both internal (e.g., cross-validation, Q²) and external validation sets of compounds not used in the model's creation. semanticscholar.orgnih.gov This ensures the model is robust and can accurately forecast the activity of new, unsynthesized analogs.
Table 1: Hypothetical QSAR Model for this compound Analogs
| Analog | R-Group (on Naphthalene ring) | Molar Refractivity (MR) | Global Topological Charge Index (GTCI) | Predicted pIC50 |
| 1 | -H | 1.03 | 0.25 | 5.8 |
| 2 | -Cl | 6.03 | 0.23 | 6.5 |
| 3 | -CH3 | 5.65 | 0.26 | 6.2 |
| 4 | -OCH3 | 7.87 | 0.28 | 6.4 |
| 5 | -NO2 | 7.36 | 0.19 | 7.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Silico Screening and Virtual Library Design for Novel this compound Analogs
Building upon the insights from QSAR and other molecular modeling techniques, in silico screening and virtual library design represent powerful strategies for rapidly discovering novel and more potent analogs of this compound. These methods allow for the computational evaluation of vast numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
The process begins with the design of a virtual library, a large database of theoretical molecules based on the this compound scaffold. This is achieved by systematically modifying various parts of the lead structure, such as introducing different substituents on the naphthalene ring, altering the length or rigidity of the ethyl linker, or replacing the succinamic acid moiety with bioisosteres.
This virtual library is then subjected to a screening campaign using either structure-based or ligand-based approaches. mdpi.com Structure-based virtual screening involves docking each analog into the three-dimensional structure of the biological target. nih.gov This simulation predicts the binding affinity and orientation of the compound within the target's active site. researchgate.net Compounds are ranked based on their docking scores and analysis of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govresearchgate.net Ligand-based methods, such as pharmacophore modeling, are used when the target's 3D structure is unknown. A pharmacophore model is built from the structural features of known active compounds and used to search the virtual library for molecules with a similar arrangement of these features. mdpi.com
The top-ranking "hits" from the virtual screen are further filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and potential liabilities. nih.gov This multi-step computational process significantly enhances the efficiency of the drug discovery pipeline by focusing resources on a smaller, more promising set of candidates for further development. mdpi.com
Table 2: Example Results from a Virtual Screening Campaign for this compound Analogs
| Hit ID | Scaffold Modification | Docking Score (kcal/mol) | Key Predicted Interactions | ADMET Risk |
| VS-001 | 4-hydroxy on naphthalene ring | -9.8 | H-bond with Ser-122 | Low |
| VS-002 | Methyl group on ethyl linker | -9.5 | Hydrophobic contact with Leu-89 | Low |
| VS-003 | Carboxyl replaced with tetrazole | -9.2 | Salt bridge with Arg-210 | Low |
| VS-004 | Naphthalene replaced with quinoline | -8.9 | Pi-stacking with Phe-150 | Medium |
| VS-005 | 6-fluoro on naphthalene ring | -10.1 | H-bond with Ser-122, Halogen bond with Tyr-90 | Low |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Chemical Biology Applications and Broader Academic Research Implications
N-[2-(1-naphthyl)ethyl]succinamic acid as a Chemical Probe in Plant Biology Research
While direct research on this compound as a chemical probe is not extensively documented in publicly available literature, its structural similarity to well-known compounds used in plant biology allows for strong inferences about its potential applications. A closely related compound, N-1-naphthylphthalamic acid (NPA), is a pivotal tool in plant biology, widely used as a synthetic anti-auxin compound and an inhibitor of polar auxin transport (PAT). nih.govresearchgate.net PAT, the directional cell-to-cell movement of the plant hormone auxin, is crucial for numerous developmental processes, including shoot branching, floral development, and tropic growth. nih.gov
NPA has been instrumental in elucidating the mechanisms of auxin transport and its role in plant growth and development. nih.gov It is understood to function by targeting and inhibiting PIN-FORMED (PIN) proteins, which are key transporters of auxin. nih.gov Given the structural parallels between this compound and NPA, it is plausible that the former could also function as a modulator of auxin transport. Therefore, this compound holds potential as a valuable chemical probe for dissecting the intricate networks of auxin signaling and transport in plants. Its unique ethyl-succinamic acid side chain, in contrast to the phthalamic acid moiety of NPA, could offer different binding affinities or specificities, providing a complementary tool for researchers.
The utility of such chemical probes is underscored by their role in overcoming the limitations of genetic approaches, such as lethality or pleiotropic effects of mutations in essential genes. Chemical genetics, using small molecules like this compound, allows for conditional and dose-dependent modulation of biological processes, offering a nuanced approach to studying plant systems.
Interdisciplinary Research in Agricultural Science and Plant Biotechnology
The potential applications of this compound extend into agricultural science and plant biotechnology, primarily through its inferred role as an auxin transport inhibitor. Synthetic auxins and anti-auxin compounds have a long history of use in modern agriculture and horticulture. nih.govresearchgate.net For instance, synthetic auxins are employed to delay fruit and leaf drop, induce the development of fruit without fertilization (parthenocarpy), and promote the rooting of cuttings for plant propagation. nih.govresearchgate.net
Conversely, anti-auxin compounds, a category where this compound would likely fall, are utilized as herbicides. nih.govresearchgate.net By disrupting the normal flow of auxin, these compounds can induce abnormal growth and development, ultimately leading to plant death. The development of novel chemical tools that target the auxin pathway is of significant interest for creating more effective and selective herbicides. nih.gov
Therefore, this compound could be a candidate for development in plant biotechnology. Research in this area would involve exploring its efficacy and selectivity as a plant growth regulator or herbicide. Such interdisciplinary studies would bridge chemistry, plant biology, and agricultural science to address challenges in crop production and weed management.
Exploration of the Succinamic Acid Scaffold in Diverse Biological Contexts Beyond Plant Systems
The succinamic acid scaffold, a key structural feature of this compound, is a versatile motif that has been explored in various biological contexts beyond plant science. Its chemical properties make it a valuable component in the design of bioactive molecules.
The succinamic acid moiety and its parent compound, succinic acid, have demonstrated potential as scaffolds for the development of enzyme inhibitors. For example, succinic acid itself has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2D6, and CYP2C9. nih.govresearchgate.net This inhibitory action suggests that compounds incorporating a succinic acid or related scaffold could have applications in modulating drug metabolism and avoiding drug-drug interactions. nih.govresearchgate.net
Furthermore, derivatives of succinic acid have been identified as potent inhibitors of other enzymes. For instance, aryl succinic acid derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme critical for nerve function. nih.gov In the context of agriculture, nicotinamide (B372718) derivatives with a diarylamine-modified scaffold have been synthesized and evaluated as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration, highlighting their potential as fungicides. researchgate.net
The succinamic acid scaffold can also be incorporated into molecules designed to act as receptor modulators. Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, are of great interest in drug discovery as they can offer greater selectivity and a more nuanced modulation of receptor activity. nih.gov The chemical versatility of the succinamic acid scaffold makes it a candidate for incorporation into novel allosteric modulators for a variety of receptors.
A significant application of the succinamic acid scaffold is in prodrug design, a strategy used to improve the physicochemical and pharmacokinetic properties of drugs. nih.gov Prodrugs are inactive compounds that are converted into the active drug within the body. This approach can be used to enhance a drug's solubility, stability, and bioavailability. nih.govdigitellinc.com
The attachment of a succinic acid derivative to a drug molecule, a process known as succinylation, is a common strategy to create prodrugs. nih.gov This is often achieved by forming an ester bond between a hydroxyl group on the drug and one of the carboxylic acid groups of succinic acid. nih.gov The resulting succinate prodrug can exhibit improved water solubility and may be designed to be cleaved by enzymes in the body to release the active drug. nih.gov This approach has been successfully used for several marketed drugs, including methylprednisolone, hydrocortisone, and chloramphenicol. nih.gov
The succinamic acid scaffold offers a similar potential for creating amide-based prodrugs, which may exhibit different stability and release kinetics compared to ester-based prodrugs. The presence of both a carboxylic acid and an amide group in the succinamic acid structure provides opportunities for various chemical modifications to fine-tune the properties of the resulting prodrug.
Future Research Directions and Emerging Trends for this compound
Future research on this compound is likely to follow several promising avenues, building upon the inferred properties from similar compounds and the broader applications of its chemical scaffold.
One key direction will be the direct investigation of its activity as a modulator of auxin transport in plants. This would involve in vitro and in vivo assays to determine its binding affinity for PIN proteins and other potential targets in the auxin signaling pathway. Comparative studies with NPA would be crucial to elucidate any differences in their mechanism of action or specificity.
In the realm of agricultural science, future research could focus on evaluating the herbicidal or plant growth-regulating properties of this compound. This would entail screening for its effects on a range of plant species and assessing its potential for development as a commercial product.
Beyond plant biology, the succinamic acid scaffold warrants further exploration in drug discovery. The synthesis and screening of libraries of this compound analogs could lead to the identification of novel enzyme inhibitors or receptor modulators with therapeutic potential. Given the known inhibitory effects of succinic acid derivatives on enzymes like cytochrome P450s and acetylcholinesterase, this is a particularly promising area for future investigation. nih.govresearchgate.netnih.gov
Finally, the application of the succinamic acid scaffold in prodrug design is an emerging trend that is likely to continue. Research could focus on developing novel succinamic acid-based linkers for attaching to various drug molecules to improve their pharmacokinetic profiles. nih.gov This could involve designing linkers that are selectively cleaved by specific enzymes at the target site of action, thereby enhancing the efficacy and reducing the side effects of the parent drug.
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(1-naphthyl)ethyl]succinamic acid and its derivatives?
The compound is typically synthesized via reactions between succinic anhydride and amine-containing precursors. For example, succinic anhydride can react with 1-naphthylethylamine under mild conditions (e.g., toluene solvent, room temperature, 1–2 hours) to form the amide bond . Purification involves acid washing to remove unreacted starting materials, followed by recrystallization from ethanol. Yield optimization may require adjusting stoichiometry or reaction time. Structural confirmation is achieved via NMR, IR, and mass spectrometry .
Q. How is crystallographic data analyzed to determine the molecular conformation of succinamic acid derivatives?
Single-crystal X-ray diffraction is the gold standard. For example, crystallographic studies of ethyl N-(3,5-dimethylphenyl)succinamate revealed a trans conformation of the amide N–H and C=O bonds, stabilized by N–H···O hydrogen bonds forming centrosymmetric dimers . Refinement protocols include riding models for hydrogen atoms and isotropic displacement parameters. Software like SHELX or Olex2 is used for data processing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?
SAR studies involve systematically modifying substituents (e.g., naphthyl groups, alkyl chains) and evaluating biological activity. For instance, replacing the 1-naphthyl group with indole or phenyl rings alters root-promoting activity in plants, as shown in Plant and Soil (2003) . Key parameters include:
Q. What methodologies resolve contradictions in bioactivity data between structurally similar analogs?
Contradictions may arise from assay variability or impurities. Strategies include:
Q. How are succinamic acid derivatives conjugated to biologics (e.g., antibodies) for targeted drug delivery?
Active ester protocols are commonly used. For example, N-[tris[2-[(N-hydroxyamino)carbonyl]ethyl]methyl]succinamic acid (trisuccin) can be conjugated to monoclonal antibodies via carbodiimide chemistry. Critical steps include:
- Protection/deprotection : Avoiding side reactions with functional groups.
- Linker optimization : Disulfide linkers (e.g., ttds) enhance stability in circulation while allowing intracellular release .
- Validation : Flow cytometry or fluorescence microscopy confirms conjugate integrity and targeting efficiency .
Q. How do hydrogen bonding and crystal packing influence the physicochemical properties of succinamic acid derivatives?
Hydrogen bonding networks, such as N–H···O interactions, impact solubility and melting points. For example, centrosymmetric dimer formation in ethyl N-(3,5-dimethylphenyl)succinamate increases melting point (mp 272°C) and reduces aqueous solubility, necessitating co-solvents for biological testing . Computational tools (e.g., Mercury CSD) model packing arrangements to predict stability .
Q. Methodological Guidelines
- Data presentation : Include raw data tables in appendices and processed data (e.g., IC50 values, crystallographic parameters) in the main text .
- Statistical analysis : Use ANOVA or t-tests for bioactivity comparisons, with p-values <0.05 considered significant .
- Ethical reporting : Disclose funding sources and conflicts of interest per Acta Crystallographica standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
